molecular formula C13H8BrN3O B5862409 1-(2-bromobenzoyl)-1H-1,2,3-benzotriazole

1-(2-bromobenzoyl)-1H-1,2,3-benzotriazole

Cat. No. B5862409
M. Wt: 302.13 g/mol
InChI Key: OOEZSKVBQUKOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromobenzoyl)-1H-1,2,3-benzotriazole, also known as BBTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BBTA belongs to the family of benzotriazole derivatives and has been extensively studied for its role as a photostabilizer in the polymer industry. However, recent research has also revealed its potential as a versatile tool in various fields, including medicinal chemistry, material science, and analytical chemistry.

Mechanism of Action

1-(2-bromobenzoyl)-1H-1,2,3-benzotriazole acts as a photostabilizer by absorbing UV radiation and converting it into heat. This prevents the polymer from undergoing photo-oxidative degradation, which can lead to discoloration, loss of mechanical properties, and other undesirable effects. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites. This can lead to the development of new drugs for the treatment of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is generally considered safe for use in various applications. However, its long-term effects on human health are not yet fully understood and require further research.

Advantages and Limitations for Lab Experiments

1-(2-bromobenzoyl)-1H-1,2,3-benzotriazole has several advantages for use in lab experiments. It is readily available, easy to handle, and has a high purity. Its photostabilizing properties make it useful in the study of photochemical reactions and degradation of polymers. However, its high cost and limited solubility in some solvents can be a limitation for certain applications.

Future Directions

There are several potential future directions for 1-(2-bromobenzoyl)-1H-1,2,3-benzotriazole research. In medicinal chemistry, this compound could be used as a scaffold for the development of new drugs targeting various enzymes. In material science, this compound could be used to develop new photostable materials for various applications. In analytical chemistry, this compound could be used as a standard for the calibration of UV-visible spectrophotometers. Further research is needed to explore these potential applications and to fully understand the properties and mechanisms of this compound.

Synthesis Methods

1-(2-bromobenzoyl)-1H-1,2,3-benzotriazole can be synthesized by the reaction of 2-aminobenzonitrile with 2-bromoacetyl bromide in the presence of a base. The reaction yields this compound as a white crystalline solid with a high yield and purity. The synthesis method is simple and can be easily scaled up for industrial applications.

Scientific Research Applications

1-(2-bromobenzoyl)-1H-1,2,3-benzotriazole has been widely used as a photostabilizer in the polymer industry due to its ability to absorb ultraviolet (UV) radiation and prevent degradation of polymers. However, recent research has also revealed its potential as a versatile tool in various fields, including medicinal chemistry, material science, and analytical chemistry.

properties

IUPAC Name

benzotriazol-1-yl-(2-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-10-6-2-1-5-9(10)13(18)17-12-8-4-3-7-11(12)15-16-17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEZSKVBQUKOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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